4-Bromo-2,6-difluorophenylboronic acid

Übersicht

Beschreibung

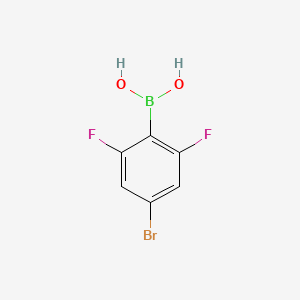

4-Bromo-2,6-difluorophenylboronic acid is a boronic acid derivative with the molecular formula C6H4BBrF2O2 and a molecular weight of 236.81 g/mol. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-2,6-difluorophenylboronic acid is the formation of carbon-carbon bonds . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Mode of Action

The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium . In the Suzuki-Miyaura coupling reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to the metal catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of complex organic compounds, which can be used in various applications, from drug development to materials science .

Pharmacokinetics

As a boronic acid derivative, it’s likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura coupling reactions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, enabling the creation of a wide range of substances, from pharmaceuticals to polymers .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a mild and functional group tolerant environment . Additionally, the stability and reactivity of the boronic acid can be affected by factors such as temperature and pH .

Vorbereitungsmethoden

The synthesis of 4-Bromo-2,6-difluorophenylboronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 4-bromo-2,6-difluorobenzene with a boron reagent under specific conditions to yield the desired boronic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

4-Bromo-2,6-difluorophenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various halides in the presence of a palladium catalyst to form biaryl compounds . This reaction is highly valued for its mild conditions and functional group tolerance. Common reagents include palladium catalysts and bases such as potassium carbonate. The major products formed are biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,6-difluorophenylboronic acid has numerous applications in scientific research:

Chemistry: It is used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: The compound is employed in the development of biologically active molecules and probes for studying biological systems.

Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of materials for organic electronics, such as organic semiconductors.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,6-difluorophenylboronic acid can be compared with other boronic acids such as:

4-Fluorophenylboronic acid: Similar in structure but lacks the bromine and additional fluorine atoms.

2,4-Difluorophenylboronic acid: Contains two fluorine atoms but differs in the position of the substituents.

4-Bromo-2-fluorophenylboronic acid: Similar but has only one fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions .

Biologische Aktivität

4-Bromo-2,6-difluorophenylboronic acid (CAS Number: 352535-81-0) is an organoboron compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₆H₄BBrF₂O₂

- Molar Mass : 236.81 g/mol

- Melting Point : 155-160°C

- Density : 1.82 g/cm³ (predicted)

- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C

This compound exhibits its biological activity primarily through its ability to interact with various biological targets, including enzymes and receptors. The boronic acid functional group allows it to form reversible covalent bonds with diols, which is crucial for its inhibitory effects on certain proteases and other enzymes.

Inhibition of Proteasomes

Research indicates that boronic acids can act as proteasome inhibitors. For instance, derivatives of boronic acids have shown significant inhibition of the proteasome, which is pivotal in regulating protein degradation in cells. This leads to cell cycle arrest and apoptosis in cancer cells. In a study focusing on related compounds, an IC₅₀ value of approximately 4.60 nM was reported for a boronic acid derivative against the proteasome .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Target/Effect | IC₅₀ Value (nM) |

|---|---|---|

| Proteasome Inhibition | Cell cycle arrest in cancer cells | 4.60 |

| Antiviral Activity | HIV replication inhibition | ~5 µM |

| Biofilm Formation Inhibition | Pseudomonas aeruginosa | Not specified |

Case Studies

- Cancer Treatment : A study demonstrated that this compound derivatives were effective in inhibiting the growth of multiple myeloma cells by inducing G2/M phase arrest . This suggests potential applications in treating hematological malignancies.

- Antiviral Properties : Another notable research highlighted the compound's ability to inhibit HIV replication by targeting the viral capsid protein, demonstrating a promising avenue for developing antiviral therapies .

- Inhibition of Bacterial Biofilms : The compound has also shown efficacy against biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients. This property is essential for developing treatments against chronic infections where biofilms are prevalent .

Eigenschaften

IUPAC Name |

(4-bromo-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYNAULNEIXXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399603 | |

| Record name | 4-Bromo-2,6-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-81-0 | |

| Record name | 4-Bromo-2,6-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.